molecular formula C17H19ClN2O2S B1241813 N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide CAS No. 172998-57-1

N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide

Cat. No. B1241813
M. Wt: 350.9 g/mol
InChI Key: PLGIIOKXCKDKEU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide, also known as N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide, is a useful research compound. Its molecular formula is C17H19ClN2O2S and its molecular weight is 350.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

172998-57-1

Product Name

N-[4-Cloro-3-(T-butyloxome)phenyl-2-methyl-3-furan-carbothiamide

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C17H19ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-10H,1-4H3,(H,20,23)/b19-10+

InChI Key

PLGIIOKXCKDKEU-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)(C)C

SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C

Other CAS RN

172998-57-1

synonyms

N-((4-chloro-3-((1,1-dimethylethoxy)imino)methyl)phenyl)-3-furancarbothiamide
UC 10
UC-10

Origin of Product

United States

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